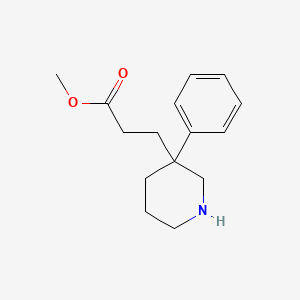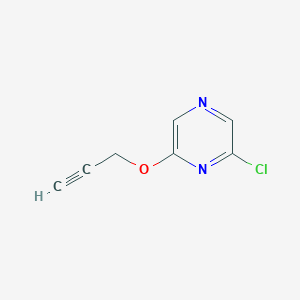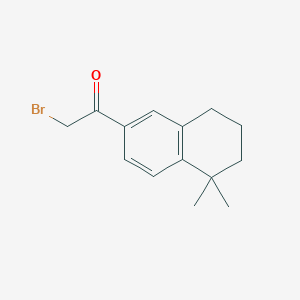
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a naphthalene ring system The naphthalene ring is substituted with two methyl groups, making it a dimethyl derivative
Méthodes De Préparation
The synthesis of 2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The reaction proceeds via a free radical mechanism, leading to the formation of the desired brominated product.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of new carbon-nucleophile bonds.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction converts the ethanone group to a hydroxyl group.
Oxidation Reactions: The compound can undergo oxidation reactions where the methyl groups on the naphthalene ring are oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.
Applications De Recherche Scientifique
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification. Its ability to undergo substitution reactions allows it to be incorporated into biologically active molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structural features make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic amino acid residues. The carbonyl group can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be compared with other brominated ketones and naphthalene derivatives. Similar compounds include:
1-bromo-2-naphthalenone: This compound has a similar brominated structure but lacks the dimethyl substitution on the naphthalene ring.
2-bromo-1-phenylethanone: This compound features a brominated ethanone group attached to a phenyl ring instead of a naphthalene ring.
2-bromo-1-(4-methylphenyl)ethanone: This compound has a brominated ethanone group attached to a methyl-substituted phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-bromo-1-(5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-14(2)7-3-4-10-8-11(13(16)9-15)5-6-12(10)14/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVGQVSIGBQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)C(=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
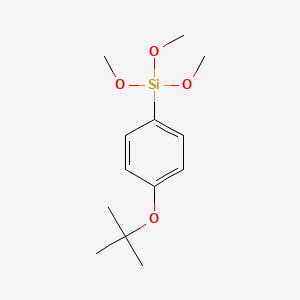
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
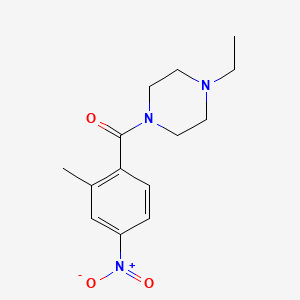
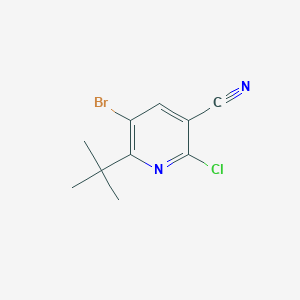
![6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)
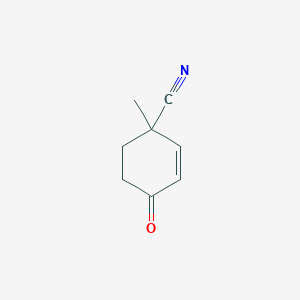
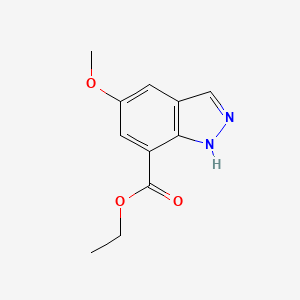
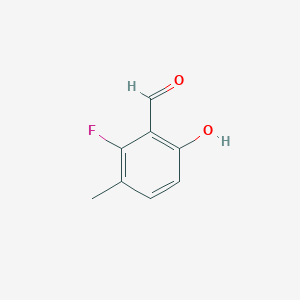

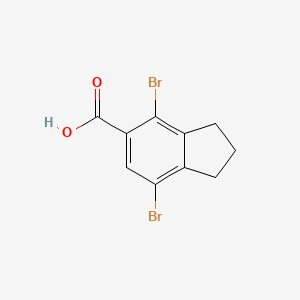
![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
